molecular formula C15H22O B1200281 Squamulosone CAS No. 34413-94-0

Squamulosone

Cat. No. B1200281
CAS RN: 34413-94-0
M. Wt: 218.33 g/mol
InChI Key: FUIPJCVSKAWFTI-KLPZLMTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Squamulosone is a natural product found in Phebalium squamulosum, Curvularia lunata, and Acorus calamus with data available.

Scientific Research Applications

Scientometric Overview

Squaraine dyes, known for their vivid coloration and functional versatility, have been a significant focus of scientific inquiry. A scientometric review reveals that the research on squaraine dyes is on an upward trajectory, with notable contributions from the United States, China, Japan, and India. The studies encompass a spectrum of applications including solar cells, medical imaging, bioimaging, drug delivery, and photodynamic therapy. However, despite the promising applications, the field is relatively nascent, necessitating intensified research efforts to fully harness the potential of squaraine dyes (Lokhande & Nishy, 2022).

Biological and Therapeutic Insights

In the realm of biology and therapy, Microgramma vacciniifolia and Microgramma squamulosa, which include squaraine compounds, have been spotlighted for their phytochemical richness and promising toxicological profile. These species, part of the Polypodiaceae family, have exhibited antimicrobial and antioxidant properties, among others, paving the way for future research on their efficacy and safety in therapeutic applications (Nunes et al., 2020).

Medicinal Chemistry and Drug Development

Squaric acid analogues, integral to the structural make-up of squaraine dyes, have been recognized for their potential in medicinal chemistry and drug development. These compounds, characterized by their square shape and significant H-bond donors and acceptors, have demonstrated a range of biological activities. Despite the hesitancy in their usage due to reactive functionalities, these analogues are experiencing a resurgence, with numerous tests for antiprotozoal, antibacterial, antifungal, and antiviral activities. The squaric acid moiety, in particular, has shown promise as a non-classical isosteric replacement, offering a new avenue for drug development and the exploration of biological interactions (Chasák et al., 2020).

Biomedical Assays and High-Throughput Screening

Squaraine dyes, particularly indolenine-based squaraines, have been spotlighted for their applications in biomedical assays and high-throughput screening. Their environmentally sensitive properties make them suitable as fluorescent probes and labels. Innovations aimed at reducing aggregation tendencies in aqueous media are anticipated to enhance their brightness, fluorescence lifetimes, and photostability, thereby bolstering their applicability in biological research (Patsenker et al., 2010).

properties

CAS RN

34413-94-0

Product Name

Squamulosone

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,5,6,7,7a,7b-hexahydro-1aH-cyclopropa[e]azulen-3-one

InChI

InChI=1S/C15H22O/c1-8-5-6-10-9(2)12(16)7-11-14(13(8)10)15(11,3)4/h8,11,13-14H,5-7H2,1-4H3/t8-,11-,13-,14-/m1/s1

InChI Key

FUIPJCVSKAWFTI-KLPZLMTLSA-N

Isomeric SMILES

C[C@@H]1CCC2=C(C(=O)C[C@@H]3[C@H]([C@H]12)C3(C)C)C

SMILES

CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C

Canonical SMILES

CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C

synonyms

aromadendr-1(10)-en-9-one
squamulosone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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